![molecular formula C5H7ClF2O2 B2404980 Methyl 4-chloro-3,3-difluorobutyrate CAS No. 1447671-69-3](/img/structure/B2404980.png)
Methyl 4-chloro-3,3-difluorobutyrate
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Overview
Description
“Methyl 4-chloro-3,3-difluorobutyrate” is a chemical compound used as a pharmaceutical synthesis and industrial dye intermediates . It has a CAS number of 1447671-69-3 .
Molecular Structure Analysis
“Methyl 4-chloro-3,3-difluorobutyrate” has a molecular formula of C5H7ClF2O2 . Its molecular weight is 172.56 .Physical And Chemical Properties Analysis
“Methyl 4-chloro-3,3-difluorobutyrate” has a molecular weight of 172.56 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Improved Derivatization Techniques for Analysis
A study by Kubwabo et al. (2009) highlighted the use of derivatization techniques in gas chromatography-mass spectrometry for analyzing compounds like Mutagen X in drinking water. They demonstrated a one-step derivatization procedure using N-methyl-bis-trifluoroacetamide for improved detection limits and analysis time reduction, which can be relevant for the analysis of methyl 4-chloro-3,3-difluorobutyrate (Kubwabo et al., 2009).
Environmental Implications in Photo-Oxidation Studies
Alvarez et al. (2009) conducted a study on the application of O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in photo-oxidation of furan derivatives. This research is relevant to methyl 4-chloro-3,3-difluorobutyrate as it involves similar processes and compounds. The study emphasized the environmental implications of these reactions (Alvarez et al., 2009).
Development of New Analytical Methods
A study by Hofinger and Böttger (1979) involved the conversion of 4-Chloroindolylacetic acid and its methyl ester into a derivative for mass spectrometry analysis. This study's approach can be applied to methyl 4-chloro-3,3-difluorobutyrate, showcasing the development of new analytical methods for complex organic compounds (Hofinger & Böttger, 1979).
Applications in Synthesis of Novel Compounds
Iaroshenko et al. (2011) researched the reaction of 4-Chloro-3-(trifluoroacetyl)- and 4-chloro-3-(methoxalyl)coumarins with various compounds. This study indicates the potential for methyl 4-chloro-3,3-difluorobutyrate to be used in synthesizing new chemical entities (Iaroshenko et al., 2011).
Electrochemical Oxidation Studies
Song et al. (2010) explored the electrochemical oxidation of 4-chloro-3-methyl phenol. Studies like this are crucial for understanding the electrochemical properties and potential applications of related compounds such as methyl 4-chloro-3,3-difluorobutyrate in environmental and industrial processes (Song et al., 2010).
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Its involvement in suzuki–miyaura (sm) cross-coupling reactions suggests it may influence pathways related to carbon–carbon bond formation .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling reactions, in which this compound can participate, is known to depend on mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
methyl 4-chloro-3,3-difluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2/c1-10-4(9)2-5(7,8)3-6/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGWGAVQCFAGOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CCl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3,3-difluorobutyrate |
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